molecular formula C19H23N3O5S B14693530 Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- CAS No. 23776-36-5

Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-

Cat. No.: B14693530
CAS No.: 23776-36-5
M. Wt: 405.5 g/mol
InChI Key: OHPFLPZKMKUDAU-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Addition of the Trimethoxybenzoyl Group: This step involves acylation reactions, where the trimethoxybenzoyl group is attached to the piperazine ring.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anthelmintic or psychoactive agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, leading to changes in neurotransmitter levels.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Other piperazine derivatives with similar structures and functions.

    Thiazole Compounds: Compounds containing the thiazole ring, which might have similar biological activities.

    Trimethoxybenzoyl Compounds: Compounds with the trimethoxybenzoyl group, which might share similar chemical properties.

Uniqueness

Piperazine, 1-(2-thiazolyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties

Properties

CAS No.

23776-36-5

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C19H23N3O5S/c1-25-15-10-13(11-16(26-2)18(15)27-3)14(23)12-17(24)21-5-7-22(8-6-21)19-20-4-9-28-19/h4,9-11H,5-8,12H2,1-3H3

InChI Key

OHPFLPZKMKUDAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=NC=CS3

Origin of Product

United States

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